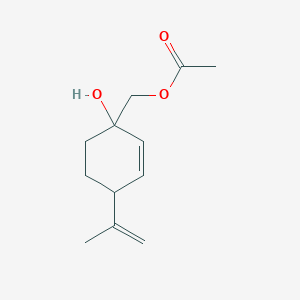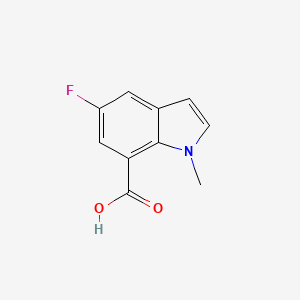![molecular formula C23H28O5 B12286315 [2-(7,11-Dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl)-2-oxoethyl] acetate](/img/structure/B12286315.png)
[2-(7,11-Dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl)-2-oxoethyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétate de [2-(7,11-diméthyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadéca-9,15-dièn-6-yl)-2-oxoéthyl] est un composé organique complexe caractérisé par sa structure pentacyclique unique. Ce composé n’est pas naturellement présent et est généralement synthétisé à des fins de recherche.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acétate de [2-(7,11-diméthyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadéca-9,15-dièn-6-yl)-2-oxoéthyl] implique plusieurs étapes, en commençant par des molécules organiques plus simples. Le processus comprend généralement des réactions de cyclisation pour former le noyau pentacyclique, suivies de modifications de groupe fonctionnel pour introduire la fraction acétate. Des conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
Bien que les méthodes de production industrielle détaillées ne soient pas facilement disponibles, le composé est produit dans des laboratoires de recherche et chez des fournisseurs de produits chimiques spécialisés. Ces méthodes impliquent probablement une mise à l’échelle des procédures de synthèse en laboratoire, en garantissant la cohérence et le contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
L’acétate de [2-(7,11-diméthyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadéca-9,15-dièn-6-yl)-2-oxoéthyl] subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation de certains atomes au sein de la molécule.
Substitution : Le groupe acétate peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que l’hydrure de lithium et d’aluminium, et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, impliquant généralement des températures contrôlées et des atmosphères inertes.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété d’analogues fonctionnalisés.
Applications de recherche scientifique
L’acétate de [2-(7,11-diméthyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadéca-9,15-dièn-6-yl)-2-oxoéthyl] a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier des réactions et des mécanismes organiques complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Applications De Recherche Scientifique
[2-(7,11-Dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl)-2-oxoethyl] acetate has several scientific research applications:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’acétate de [2-(7,11-diméthyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadéca-9,15-dièn-6-yl)-2-oxoéthyl] implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés. Les cibles moléculaires et les voies exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acétate de [7,11-diméthyl-14-oxo-6-[1-(1,5,6,6-tétraméthyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl)éthyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadéca-12,15-dièn-18-yl]
- Acétate de [(2S,4R,5R,6R,14S,16R)-14-hydroxy-7,11-diméthyl-6-(2-oxopyran-4-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadécan-5-yl]
Unicité
L’unicité de l’acétate de [2-(7,11-diméthyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadéca-9,15-dièn-6-yl)-2-oxoéthyl] réside dans ses caractéristiques structurelles spécifiques et les propriétés chimiques qui en résultent.
Propriétés
Formule moléculaire |
C23H28O5 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
[2-(7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H28O5/c1-13(24)27-12-19(26)23-20(28-23)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h7,10,16,18,20H,4-6,8-9,11-12H2,1-3H3 |
Clé InChI |
CJWVPWWYWQISMB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(=O)C12C(O1)CC3C2(CC=C4C3CCC5=CC(=O)CCC54C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12286243.png)
![10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B12286248.png)
![Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B12286255.png)



![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B12286283.png)




![5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate](/img/structure/B12286313.png)
